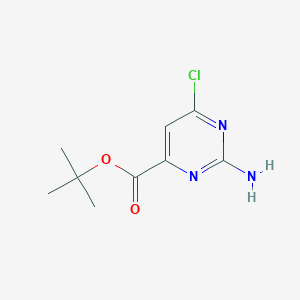

![molecular formula C8H14O2 B2966171 (6-Oxabicyclo[3.2.1]octan-5-yl)methanol CAS No. 2172067-25-1](/img/structure/B2966171.png)

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

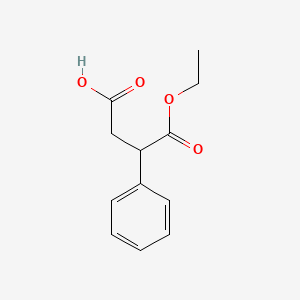

“(6-Oxabicyclo[3.2.1]octan-5-yl)methanol” is a chemical compound with the IUPAC name (1S,5R)-6-oxabicyclo[3.2.1]octan-5-yl)methanol . It has a molecular weight of 142.2 . The compound is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14O2/c9-6-8-3-1-2-7(4-8)5-10-8/h7,9H,1-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 142.2 . The compound is typically stored at 4°C .Scientific Research Applications

Acid Catalysis and Synthetic Applications

- Acid Catalysed Methanolysis : The selective methanolysis of certain bicyclic dione systems is primarily governed by steric hindrance, highlighting the synthetic versatility of bicyclic compounds in producing piperidinecarboxylate systems (Verbist et al., 2004).

Novel Synthetic Pathways

- Synthesis of 2-Alkoxy-3-hydroxytropones : Demonstrating the conversion of dialkoxy-8-oxabicyclo[3.2.1]oct-6-en-3-ones to oxabicyclic compounds and further to alkoxy-hydroxytropones, providing a pathway to synthesize complex bicyclic structures (Zinser et al., 2004).

Stereoselective Ring Expansion

- Chiral-Bridged Azepanes : The stereoselective ring expansion of 2-azanorbornan-3-yl methanols to novel 2-azabicyclo[3.2.1]octane systems showcases the importance of bicyclic compounds in accessing new chiral frameworks (Wojaczyńska et al., 2012).

Asymmetric Synthesis

- Carbohydrate-Templated Asymmetric Synthesis : Employing bicyclo[2.2.2]oct-5-en-2-ones in the synthesis of chiral molecules via carbohydrate-templated Diels-Alder reactions, indicating the role of bicyclic compounds in enantioselective synthesis (Luo et al., 2008).

High-Pressure Solvate Crystallization

- Pressure-Induced Crystallization : The formation of solvate structures from 1,4-diazabicyclo[2.2.2]octane perchlorate under high pressure in methanol solution, illustrating the effect of pressure on the solvate formation of bicyclic compounds (Anioła et al., 2014).

Nanoparticle Synthesis

- Zn Nanoparticles : The use of a hetero-bicyclic compound as a reducing and stabilizing agent for the synthesis of zinc nanoparticles, highlighting the application of bicyclic compounds in material science (Pushpanathan & Kumar, 2014).

Safety and Hazards

The safety information for “(6-Oxabicyclo[3.2.1]octan-5-yl)methanol” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name |

6-oxabicyclo[3.2.1]octan-5-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-8-3-1-2-7(4-8)5-10-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOIPGRRZANRRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)(OC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-Chloro-4-methylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2966088.png)

![N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2966095.png)

![[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2966099.png)

![5-[(2-Nitrophenoxy)methyl]-2-furoyl chloride](/img/structure/B2966101.png)

![[4-(4-Ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2966105.png)

![6-Cyclopropyl-2-[1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2966108.png)

![11-(3-Methyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2966111.png)